tert-butyl N-[(N'-hydroxycarbamimidoyl)[2-(trifluoromethoxy)phenyl]methyl]carbamate
Overview
Description
Tert-butyl N-[(N'-hydroxycarbamimidoyl)[2-(trifluoromethoxy)phenyl]methyl]carbamate is a useful research compound. Its molecular formula is C14H18F3N3O4 and its molecular weight is 349.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Organic Chemistry Applications
Asymmetric Mannich Reaction : The synthesis of tert-butyl phenyl(phenylsulfonyl)methylcarbamate through asymmetric Mannich reactions illustrates the compound's role in creating chiral amino carbonyl compounds. This process highlights its utility in synthesizing complex organic molecules with specific stereochemistry (Yang, Pan, & List, 2009).
Enantioselective Synthesis : The compound serves as an important intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, demonstrating its value in creating compounds with potential biological applications (Ober, Marsch, Harms, & Carell, 2004).
N-Hydroxycarbamate as Building Blocks : tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are described as the first class of N-(Boc) nitrone equivalents, showing their significance as building blocks in organic synthesis. These compounds facilitate the production of N-(Boc)hydroxylamines, underlining their importance in synthetic chemistry (Guinchard, Vallée, & Denis, 2005).
Diels-Alder Reactions : The application in Diels-Alder reactions, as seen with tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, showcases its use in cycloadditions, a fundamental type of chemical reaction used extensively in the synthesis of complex organic molecules (Padwa, Brodney, & Lynch, 2003).
Intermediate for Biologically Active Compounds : It acts as an important intermediate in synthesizing biologically active compounds, such as omisertinib (AZD9291), emphasizing its role in the pharmaceutical industry. The compound's synthesis from commercially available materials through acylation, nucleophilic substitution, and reduction steps highlights its practicality in drug development (Zhao, Guo, Lan, & Xu, 2017).
Deprotection in Organic Synthesis : The use of aqueous phosphoric acid for the deprotection of tert-butyl carbamates, esters, and ethers illustrates the compound's application in simplifying synthetic routes. This method demonstrates a mild and selective approach to removing protecting groups, crucial for synthesizing sensitive molecules (Li et al., 2006).
Properties
IUPAC Name |
tert-butyl N-[(2Z)-2-amino-2-hydroxyimino-1-[2-(trifluoromethoxy)phenyl]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O4/c1-13(2,3)24-12(21)19-10(11(18)20-22)8-6-4-5-7-9(8)23-14(15,16)17/h4-7,10,22H,1-3H3,(H2,18,20)(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHDBLHAVOQTKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1OC(F)(F)F)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1OC(F)(F)F)/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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